2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS 5464-11-9) is a stable, crystalline salt form of a 2-methylthio-2-imidazoline. It functions as a highly effective aminating agent, primarily used for the conversion of primary and secondary amines into their corresponding guanidine derivatives. This transformation is a fundamental step in the synthesis of numerous compounds in medicinal chemistry and agrochemical development, where the guanidinium group is a key structural motif.
Substituting this specific hydroiodide salt with its free base, other halide salts, or alternative guanidinylating reagents like S-methylisothiourea is not advisable without careful process re-validation. Differences in physical state, such as the free base being an oil or other salts being hygroscopic, can severely impact handling, weighing accuracy, and storage stability. Furthermore, alternative reagents often require harsher reaction conditions, such as elevated temperatures or stronger bases, which can lead to lower yields, increased byproduct formation, and incompatibility with sensitive functional groups present in complex intermediates. These factors directly affect process efficiency, reproducibility, and the cost of purification in both laboratory and industrial settings.
This hydroiodide is consistently documented as a stable, crystalline powder with a defined melting point (144-146 °C). In contrast, the corresponding free base, 2-(methylthio)-4,5-dihydro-1H-imidazole, is described as a solid or liquid, suggesting potential for lot-to-lot inconsistency and handling difficulties associated with non-crystalline materials. The defined solid state of the hydroiodide salt is a critical attribute for process scale-up.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Crystalline powder |
| Comparator Or Baseline | Free Base (CAS 20112-79-2): 'Solid or liquid' |
| Quantified Difference | Defined crystalline solid vs. potentially variable or non-solid form |
| Conditions | Standard laboratory conditions |
A reliable, free-flowing crystalline solid ensures accurate weighing, predictable solubility, and easier handling in both manual and automated systems, improving process reproducibility and reducing material waste.
This reagent demonstrates high efficiency in the guanidinylation of sterically accessible secondary amines, a reaction class where many alternative reagents perform poorly. For example, the reaction with pyrrolidine proceeds to completion in methanol at room temperature, affording the guanidine product in 91% isolated yield. This performance with secondary amines under mild conditions is a significant advantage over traditional methods that may require elevated temperatures or result in lower yields.
| Evidence Dimension | Isolated Reaction Yield |
| Target Compound Data | 91% yield with Pyrrolidine (secondary amine) |
| Comparator Or Baseline | General performance of alternative reagents which are often less efficient for secondary amines. |
| Quantified Difference | High yield maintained for a challenging substrate class. |
| Conditions | Methanol solvent, room temperature, 24 hours. |
This enables the efficient synthesis of complex, multi-substituted guanidines found in advanced pharmaceutical candidates, providing a reliable route where other reagents may fail or require extensive optimization.
The reagent effectively converts electron-deficient aromatic amines, which are known to be poor nucleophiles, into their corresponding guanidines in high yield. The reaction with aniline proceeds smoothly at room temperature to provide the product in 92% yield. This demonstrates a high level of reactivity that is often not achievable with other guanidinylating agents without forcing conditions, which could compromise other functional groups on the substrate.
| Evidence Dimension | Isolated Reaction Yield |
| Target Compound Data | 92% yield with Aniline |
| Comparator Or Baseline | Anilines are challenging substrates for many guanidinylation methods, often resulting in lower yields. |
| Quantified Difference | Maintains high yield (>90%) with a less nucleophilic amine. |
| Conditions | Methanol solvent, room temperature, 24 hours. |
This broad substrate scope allows for the synthesis of a wider variety of complex aryl guanidines, crucial for building blocks in pharmaceuticals and agrochemicals, without requiring harsh, potentially destructive reaction conditions.
This reagent is the right choice for multi-step syntheses where amines, including less reactive anilines or secondary amines, must be converted to guanidines without damaging other sensitive functional groups. Its ability to achieve high yields at room temperature simplifies processes and leads to cleaner crude products, reducing purification costs.
For chemical manufacturing and process scale-up, the consistent, crystalline solid form of the hydroiodide salt provides a significant advantage. It ensures reliable, reproducible handling and dosing, which is critical for maintaining batch-to-batch consistency and operational safety in a plant environment.
When preparing libraries of related compounds containing the guanidine moiety, this reagent's broad substrate scope is a key enabler. Its proven effectiveness with primary, secondary, and electron-deficient amines allows for greater structural diversity from a common synthetic route, accelerating lead discovery programs.
Irritant